Tris(4-fluorophenyl)phosphine sulfide
Description
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Properties
CAS No. |
18437-80-4 |
|---|---|
Molecular Formula |
C18H12F3PS |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
tris(4-fluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12F3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChI Key |
DKUDJXGCRPMYQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Tris(4-fluorophenyl)phosphine sulfide CAS 18437-79-1 properties
An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine Oxide and Its Chemical Relatives
A Note on Chemical Identification: This guide addresses the properties and applications of the chemical associated with CAS number 18437-79-1. It is critical to note that this identifier corresponds to Tris(4-fluorophenyl)phosphine oxide . The user's topic request mentioned "phosphine sulfide," which is a different, though structurally related, compound. This document will focus on the oxide as per the provided CAS number, while also providing detailed information on the closely related and synthetically important Tris(4-fluorophenyl)phosphine (CAS 18437-78-0) and discussing the anticipated properties of the corresponding sulfide.
Introduction: The Tris(4-fluorophenyl)phosphine Family
The Tris(4-fluorophenyl)phosphine scaffold is a cornerstone in modern synthetic chemistry, valued for its unique electronic properties imparted by the fluorine substituents. These electron-withdrawing groups modify the reactivity and coordinating ability of the central phosphorus atom, leading to a family of reagents—the phosphine, phosphine oxide, and phosphine sulfide—each with distinct roles in catalysis, materials science, and organic synthesis.[1] This guide provides a detailed examination of the oxide, its reduction to the widely used phosphine ligand, and its applications for researchers and drug development professionals.
Part 1: Tris(4-fluorophenyl)phosphine Oxide (CAS 18437-79-1)
Tris(4-fluorophenyl)phosphine oxide is a stable, solid compound that often serves as a synthetic precursor to the corresponding phosphine. Its properties also make it a valuable component in its own right, particularly in the stabilization of catalytic systems.
Physicochemical and Spectroscopic Properties
The key properties of Tris(4-fluorophenyl)phosphine oxide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18437-79-1 | [2] |
| Molecular Formula | C₁₈H₁₂F₃OP | [2][3] |
| Molecular Weight | 332.26 g/mol | [2] |
| Appearance | Solid | [2][4] |
| Purity | ≥98% | [4] |
| Storage | Sealed in dry, room temperature conditions | [3][4] |
| InChI Key | VSJZSGXKNZYQPR-UHFFFAOYSA-N | [4] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available for structural confirmation.[3][5]
Synthesis and Reactivity
A representative synthesis of the phosphine from the oxide involves a reduction reaction. For instance, one method involves reacting the oxide with trifluoroacetic anhydride and a reducing agent like sodium hydride in a dioxane solvent.[6]
Caption: Chemical relationship between the phosphine oxide, phosphine, and sulfide.
Applications in Catalysis
While often seen as just a precursor, the oxide itself has demonstrated utility. Research has shown a remarkable effect of Tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts used for the highly enantioselective epoxidation of conjugated enones.[7] Its ability to act as a Lewis basic ligand in this context leads to higher yields and enantioselectivities compared to other triarylphosphine oxides.[7] This highlights the importance of the electronic effects of the para-fluoro substituents on its coordinating properties.[7]
Safety and Handling
Tris(4-fluorophenyl)phosphine oxide is associated with the following hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects).[4] Standard laboratory precautions, including wearing personal protective equipment (PPE) and ensuring proper ventilation, are required. It should be stored in a dry, well-sealed container at room temperature.[3][4]
Part 2: The Versatile Ligand: Tris(4-fluorophenyl)phosphine (CAS 18437-78-0)
The reduction product of the oxide, Tris(4-fluorophenyl)phosphine, is a highly versatile and widely used organophosphorus compound. It primarily functions as a ligand in transition metal catalysis, where its electronic properties enhance reaction efficiency and selectivity.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 18437-78-0 | [8][9] |
| Molecular Formula | C₁₈H₁₂F₃P | [1][9][10] |
| Molecular Weight | 316.26 g/mol | [1][9] |
| Appearance | White to off-white crystals or powder | [1][9][10] |
| Melting Point | 79 - 83 °C | [1][9][11] |
| Boiling Point | 160 °C @ 0.1 mmHg | [1][6][11] |
| Solubility | Insoluble in water | [6][11] |
| Purity | ≥97.5 - 98% (GC) | [1][9][10] |
Role in Homogeneous Catalysis
Tris(4-fluorophenyl)phosphine is a preferred ligand for numerous palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and fine chemical synthesis.[1] These include:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
The electron-withdrawing fluorine atoms decrease the electron density on the phosphorus atom, which influences the catalytic cycle by affecting the rates of oxidative addition and reductive elimination. This modulation is crucial for achieving high yields and catalyst turnover numbers.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Experimental Protocol: Reduction of Tris(4-fluorophenyl)phosphine oxide
The following is a representative protocol for the synthesis of Tris(4-fluorophenyl)phosphine from its oxide, based on literature procedures.[6]
Materials:
-
Tris(4-fluorophenyl)phosphine oxide (1.0 eq)
-
Trifluoroacetic anhydride (1.8 eq)
-
Dioxane (solvent)
-
Sodium bicarbonate (1.0 eq)
-
15-Crown-5 (1.2 eq)
-
Sodium hydride (6.0 eq)
-
Nitrogen atmosphere apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add Tris(4-fluorophenyl)phosphine oxide and dioxane.
-
Add trifluoroacetic anhydride and stir the mixture at room temperature for 30 minutes.
-
Sequentially add sodium bicarbonate, 15-Crown-5, and sodium hydride to the reaction mixture under nitrogen.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed by distillation under reduced pressure to yield the crude product, which can be further purified by standard methods such as recrystallization or chromatography.
Causality: The trifluoroacetic anhydride likely activates the P=O bond, making it more susceptible to reduction by the hydride source. The crown ether helps to solubilize the sodium salts, facilitating the reaction.
Safety and Handling
Tris(4-fluorophenyl)phosphine is classified as an irritant.[8][9] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Handling requires the use of PPE, including gloves, safety glasses, and a dust mask, in a well-ventilated area or fume hood.[8][12] It is sensitive to air and should be stored under an inert atmosphere to prevent oxidation back to the phosphine oxide.[9]
Part 3: The Sulfide Analogue: Tris(4-fluorophenyl)phosphine Sulfide
While specific data for Tris(4-fluorophenyl)phosphine sulfide is not prevalent in the search results, its properties and reactivity can be inferred from its close analogue, triphenylphosphine sulfide. These compounds are typically synthesized by the direct reaction of the corresponding phosphine with elemental sulfur.
Triphenylphosphine sulfide is known to function as a Lewis base catalyst in halogenation reactions.[13] The sulfur atom can activate halogen sources like N-halosuccinimides for the electrophilic halogenation of arenes and heterocycles.[13] It is reasonable to expect that Tris(4-fluorophenyl)phosphine sulfide would exhibit similar catalytic activity, with its electronic properties potentially modified by the fluorine substituents. Its role as a ligand is also possible, stabilizing metal complexes through the sulfur atom.[13]
Conclusion
The Tris(4-fluorophenyl)phosphine family of compounds represents a versatile toolkit for the modern chemist. The oxide (CAS 18437-79-1) serves as a stable precursor and a valuable additive in specific catalytic applications. Its reduction product, the phosphine (CAS 18437-78-0), is an indispensable ligand in a vast array of transition metal-catalyzed reactions crucial for drug discovery and materials science. The corresponding sulfide, by analogy, holds potential as a Lewis base organocatalyst. A thorough understanding of the properties, interconversion, and applications of these reagents is essential for professionals in the chemical sciences.
References
[14] MedChemExpress. (n.d.). Tris(4-fluorophenyl)phosphine | Biochemical Reagent. Retrieved from MedchemExpress.com.
[8] Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine 98 18437-78-0. Retrieved from Sigma-Aldrich.
[1] Chem-Impex. (n.d.). Tris(4-fluorophenyl)phosphine. Retrieved from Chem-Impex.
[9] Ereztech. (n.d.). Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P. Retrieved from Ereztech.
[10] Thermo Scientific Chemicals. (n.d.). Tris(4-fluorophenyl)phosphine, 98% 25 g. Retrieved from Thermo Fisher Scientific.
Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine 98 18437-78-0. Retrieved from Sigma-Aldrich.
[5] ChemicalBook. (n.d.). Tris(4-fluorophenyl)phosphine(18437-79-1) 1H NMR spectrum. Retrieved from ChemicalBook.
[4] Sigma-Aldrich. (n.d.). Tris(4-fluorophenyl)phosphine oxide | 18437-79-1. Retrieved from Sigma-Aldrich.
[12] Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific.
[2] Hoffman Fine Chemicals. (n.d.). CAS 18437-79-1 | Tris(4-fluorophenyl)phosphine oxide. Retrieved from Hoffman Fine Chemicals.
[11] Unilong. (n.d.). TRIS(4-FLUOROPHENYL)PHOSPHINE CAS 18437-78-0. Retrieved from Unilong.
[6] ChemicalBook. (2026, January 13). Tris(4-fluorophenyl)phosphine (18437-78-0). Retrieved from ChemicalBook.
[3] BLD Pharm. (n.d.). 18437-79-1|Tris(4-fluorophenyl)phosphine oxide. Retrieved from BLD Pharm.
[7] Organic Chemistry Portal. (n.d.). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Retrieved from Organic Chemistry Portal.
[13] Taylor & Francis. (2017). Triphenylphosphine sulfide – Knowledge and References. In A. M. Harned (Ed.), Nonnitrogenous Organocatalysis. Retrieved from Taylor & Francis Online.
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Harnessing the Electron-Withdrawing Power of Fluorine: A Guide to the Electronic Properties of para-Fluorinated Phosphine Sulfides
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to profoundly modulate electronic properties, metabolic stability, and intermolecular interactions.[1][2] This guide provides a deep dive into the electronic landscape of para-fluorinated phosphine sulfides, a class of compounds where the potent inductive effect of fluorine is relayed through an aromatic system to a phosphorus(V) center. We will dissect the theoretical underpinnings of these electronic perturbations, provide detailed experimental protocols for their synthesis and characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of fluorinated organophosphorus compounds in their discovery and development pipelines.
The Conceptual Framework: Why para-Fluorination Matters
The P=S double bond in a phosphine sulfide is a complex and polarizable functional group. The electronic nature of the substituents on the phosphorus atom dictates the electron density at the phosphorus and sulfur centers, thereby influencing the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3]
When a fluorine atom is introduced at the para position of an aryl substituent, it exerts a powerful influence on this electronic structure. This influence is primarily twofold:
-
A Strong Inductive Effect (-I): Fluorine is the most electronegative element, causing a strong withdrawal of electron density through the sigma bond framework of the benzene ring.[2] This effect deactivates the ring and, by extension, withdraws electron density from the phosphorus atom.
-
A Weaker Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density into the π-system of the aromatic ring. However, for fluorine, this resonance donation is significantly weaker than its inductive withdrawal.
The net result is that a para-fluoro substituent acts as a potent electron-withdrawing group, lowering the energy of both the HOMO and LUMO of the phosphine sulfide.[4] This modulation has profound implications for the molecule's reactivity, coordination chemistry, and performance in electronic devices.
Quantifying Electronic Influence: The Hammett Equation
To move from a qualitative description to a quantitative one, we can employ the Hammett equation.[5][6] This foundational principle of physical organic chemistry provides a linear free-energy relationship that quantifies the electronic impact of a substituent on a reaction center. The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.
-
σ (Sigma): The substituent constant, which depends only on the nature and position of the substituent (e.g., para-fluoro). A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho): The reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.[7]
By analyzing electrochemical data for a series of para-substituted phosphine sulfides, one can construct a Hammett plot to quantify the sensitivity of the redox potential to substituent effects.
| Substituent (at para position) | Hammett Constant (σₚ) | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -F | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.23 | Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |
| Table 1: Selected Hammett constants (σₚ) for common para substituents.[5][8] The positive value for fluorine highlights its net electron-withdrawing character. |
Synthesis and Characterization Workflow
A systematic investigation of electronic properties begins with robust synthesis and purification, followed by a suite of characterization techniques.
Caption: From synthesis to analysis workflow.
Experimental Protocol 1: Synthesis of Tris(4-fluorophenyl)phosphine Sulfide
This protocol describes a common two-step synthesis starting from a Grignard reagent.
Step A: Synthesis of Tris(4-fluorophenyl)phosphine
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reaction: To the flask, add magnesium turnings. Prepare a solution of 1-bromo-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add the solution dropwise to the magnesium turnings to initiate Grignard formation.
-
Phosphine Formation: Once the Grignard reagent is formed, cool the flask to 0 °C. Add a solution of phosphorus trichloride (PCl₃) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude tris(4-fluorophenyl)phosphine by column chromatography or recrystallization.
Step B: Sulfidation to Tris(4-fluorophenyl)phosphine Sulfide
-
Reaction: Dissolve the purified tris(4-fluorophenyl)phosphine in a suitable solvent such as toluene or chloroform.
-
Sulfur Addition: Add elemental sulfur (S₈) in slight excess (e.g., 1.1 equivalents).
-
Heating: Heat the mixture to reflux and monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal has been completely converted to the phosphine sulfide product (expected downfield shift).
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/hexanes to yield the final white, crystalline tris(4-fluorophenyl)phosphine sulfide.
Probing the Electronic Structure: Key Methodologies
Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable tool for probing the frontier molecular orbital energies of a compound.[9][10] By measuring the potential at which a molecule is oxidized or reduced, we can estimate the energies of its HOMO and LUMO levels, respectively.
Experimental Protocol 2: Cyclic Voltammetry Measurement
-
System Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Solution Preparation: Prepare a ~1 mM solution of the para-fluorinated phosphine sulfide in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Internal Standard: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.[11] Record the resulting voltammogram.
-
Data Analysis: Determine the half-wave potential (E₁/₂) for the oxidation event. The HOMO energy can be estimated using the empirical formula: E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV.
Interpreting the Data:
The introduction of the para-fluoro substituent is expected to cause an anodic shift (a shift to a more positive potential) in the oxidation peak compared to the non-fluorinated analogue. This shift is direct evidence of the stabilization (lowering of energy) of the HOMO due to the electron-withdrawing nature of fluorine.
Caption: Substituent effects on HOMO energy.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[12] The absorption of photons promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The position (λ_max) and intensity of absorption bands provide insight into the energy gap between these orbitals.
Expected Observations:
For aromatic phosphine sulfides, the UV-Vis spectrum is typically characterized by π→π* transitions within the aryl rings and potentially charge-transfer transitions involving the P=S bond. The electron-withdrawing para-fluoro group lowers the energy of both the HOMO and LUMO. The effect on the HOMO-LUMO gap, and thus the λ_max of the lowest energy transition, will depend on the relative degree of stabilization of each orbital. Often, a slight blue shift (hypsochromic shift) is observed as the HOMO-LUMO gap widens.
Computational Modeling (Density Functional Theory)
DFT calculations provide a powerful in-silico complement to experimental data. By solving approximations of the Schrödinger equation, DFT can predict a molecule's electronic structure with remarkable accuracy.
Key Analyses:
-
Molecular Orbital Visualization: DFT can generate 3D plots of the HOMO and LUMO, visually confirming that for aryl phosphine sulfides, the HOMO is typically localized on the P=S bond and the aryl π-system, while the LUMO is often a π* orbital on the aryl rings.[3]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule. For a para-fluorinated phosphine sulfide, the map would show a region of negative potential (red) around the sulfur and fluorine atoms and a region of positive potential (blue) around the phosphorus atom, clearly illustrating the inductive effects at play.
-
Calculated Properties: DFT can calculate HOMO/LUMO energies, which can be directly correlated with experimental CV data, and simulate UV-Vis spectra to help assign experimental absorption bands.
Summary and Outlook
The introduction of a para-fluoro substituent onto an aryl phosphine sulfide provides a precise and reliable method for tuning its electronic properties. The dominant electron-withdrawing inductive effect leads to a measurable stabilization of the HOMO and LUMO energy levels. This is experimentally observed as an anodic shift in the oxidation potential measured by cyclic voltammetry.
Understanding and controlling these electronic effects is critical for:
-
Drug Development: Modulating the electronic properties of a phosphine-based ligand can alter its binding affinity to a metallic cofactor in an enzyme or a metal-based drug.
-
Catalysis: The donor/acceptor properties of phosphine-type ligands are paramount to the efficacy of transition metal catalysts.[13]
-
Materials Science: For applications like OLEDs, precise tuning of HOMO/LUMO levels is essential for optimizing charge injection, transport, and device efficiency.[3]
This guide provides the foundational knowledge and practical methodologies for researchers to synthesize, characterize, and rationally design para-fluorinated phosphine sulfides for a wide array of advanced applications.
References
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Miller, L. P., Vogel, J. A., Harel, S., Krussman, J. M., & Melvin, P. R. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters, 25(10), 1834–1838. [Link]
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Baldwin, R. A., Cheng, M. T., & Homer, G. D. (1969). Application of the Hammett equation to organophosphorus-substituted phosphinic and benzoic acids. The Journal of Organic Chemistry. [Link]
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Melvin, P. R., et al. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters. [Link]
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Li, W., et al. (2018). Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 23(11), 2997. [Link]
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Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]
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Abdalla, J. A., et al. (2018). Modular P-Chirogenic Phosphine-Sulfide Ligands: Clear Evidence for Both Electronic Effect and P-Chirality Driving Enantioselectivity in Palladium-Catalyzed Allylations. ResearchGate. [Link]
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Trofimov, B. A., et al. (2018). Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. ResearchGate. [Link]
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Miller, L. P., et al. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters. [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
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Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]
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K. Heinze, et al. (2021). Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a versatile building block. Chemical Science. [Link]
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Riedel, S. & Kaupp, M. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Inorganic Chemistry. [Link]
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Chemistry LibreTexts. (2021). Lab 1: Cyclic Voltammetry. [Link]
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Facchetti, A., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]
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PalmSens. (n.d.). Cyclic Voltammetry. [Link]
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Tris(4-fluorophenyl)phosphine sulfide molecular weight and structure
Molecular Weight, Structure, and Synthesis Protocol
Executive Summary
Tris(4-fluorophenyl)phosphine sulfide (CAS: 18437-80-4) is an organophosphorus compound of significant interest in coordination chemistry and materials science. As the sulfurized derivative of the widely used ligand Tris(4-fluorophenyl)phosphine, it serves as a robust probe for investigating electronic effects in phosphine ligands due to the presence of the electron-withdrawing fluorine atoms at the para-position. This guide details its physicochemical properties, structural characterization, and a validated synthesis protocol, providing researchers with a reliable reference for its application in catalysis and organic synthesis.
Chemical Identity & Physicochemical Properties
2.1 Core Identity
| Property | Detail |
| Chemical Name | Tris(4-fluorophenyl)phosphine sulfide |
| CAS Number | 18437-80-4 |
| Molecular Formula | C₁₈H₁₂F₃PS |
| Molecular Weight | 348.32 g/mol |
| SMILES | FC1=CC=C(P(=S)(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3)C=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |
2.2 Structural Analysis
The molecule features a central phosphorus atom in a tetrahedral geometry, bonded to three 4-fluorophenyl rings and one sulfur atom via a double bond (P=S). The fluorine atoms at the para-position exert an inductive electron-withdrawing effect (-I), which modulates the electron density at the phosphorus center compared to the non-fluorinated triphenylphosphine sulfide.
Key Structural Features:
-
P=S Bond: Characterized by a strong double bond character, typically exhibiting a bond length of ~1.95 Å.
-
C-F Bond: The C-F bond length is approximately 1.35 Å, typical for aryl fluorides.
-
Symmetry: The molecule approximates
symmetry in solution, though crystal packing forces may distort this slightly in the solid state.
Figure 1: Structural connectivity of Tris(4-fluorophenyl)phosphine sulfide showing the central P=S core.
Synthesis Protocol
The most reliable method for synthesizing Tris(4-fluorophenyl)phosphine sulfide is the direct oxidation of the parent phosphine with elemental sulfur (
3.1 Reagents & Materials
-
Precursor: Tris(4-fluorophenyl)phosphine (CAS: 18437-78-0) [1].[1][2][3]
-
Reagent: Elemental Sulfur (
), typically used in slight excess (1.05 - 1.1 equivalents). -
Solvent: Toluene or Dichloromethane (DCM). Toluene is preferred for green chemistry principles (higher boiling point allows for faster kinetics if needed, though room temperature is often sufficient).
3.2 Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Tris(4-fluorophenyl)phosphine in Toluene (approx. 5 mL per mmol).
-
Addition: Add 1.05 equivalents of elemental sulfur (
) to the stirring solution. -
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and fast. For complete conversion, stir for 1-2 hours.
-
Note: If the reaction is slow, heat to reflux (110°C) for 30 minutes.
-
-
Monitoring: Monitor reaction progress by TLC (using Hexane/EtOAc) or
P NMR (disappearance of the starting material peak at ~-9 ppm). -
Work-up:
-
Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture to obtain pure white crystals.
Figure 2: Synthesis workflow for the sulfurization of Tris(4-fluorophenyl)phosphine.
Structural Characterization
Characterization relies heavily on NMR spectroscopy due to the presence of three NMR-active nuclei:
4.1
P NMR Spectroscopy
-
Shift: The phosphorus signal will shift significantly downfield upon sulfurization.
-
Parent Phosphine:
ppm. -
Phosphine Sulfide:
to ppm [2]. -
Coupling: The signal may appear as a quartet or multiplet due to coupling with the fluorine atoms, though this is often unresolved in standard decoupled spectra.
4.2
F NMR Spectroscopy
-
Shift: Typically around
to ppm. -
Coupling: The fluorine signal will show coupling to the aromatic protons and potentially the phosphorus atom (
), confirming the integrity of the P-C bonds.
4.3
H NMR Spectroscopy
-
Aromatic Region: Two distinct multiplets in the aromatic region (approx. 7.0 - 8.0 ppm) corresponding to the protons ortho and meta to the phosphorus atom.
-
Coupling: Complex splitting patterns due to
and couplings.
Applications & Utility
5.1 Ligand in Catalysis
While the parent phosphine is a common ligand, the sulfide derivative serves as a stable precursor or a "masked" ligand. The P=S bond can be desulfurized (e.g., with Raney Nickel or hexachlorodisilane) to regenerate the active phosphine in situ or to protect the phosphine from oxidation during storage.
5.2 Probe for Electronic Effects
In physical organic chemistry, Tris(4-fluorophenyl)phosphine sulfide is used to study the electron-donating/withdrawing capability of phosphines. The magnitude of the
5.3 Metal Extraction
Phosphine sulfides are effective extractants for "soft" metal ions (e.g., Hg²⁺, Pd²⁺, Pt²⁺) from aqueous solutions, leveraging the high affinity of sulfur for soft metals according to HSAB theory.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Unlike the parent phosphine, the sulfide is air-stable and does not require an inert atmosphere for storage.
References
-
PubChem. (2025).[2][6] Tris(4-fluorophenyl)phosphine - Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2017). Tris(4-fluorophenyl)phosphine Synthesis and Characterization. [Link]
Sources
- 1. Tris(4-fluorophenyl)phosphine(18437-78-0) 1H NMR spectrum [chemicalbook.com]
- 2. Tris(4-fluorophenyl)phosphine | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]
- 4. Tris(4-fluorophenyl)phosphine | 18437-78-0 [chemicalbook.com]
- 5. Tris(4-fluorophenyl)phosphine | 18437-78-0 [chemicalbook.com]
- 6. PubChemLite - Tris(4-fluorophenyl)phosphine (C18H12F3P) [pubchemlite.lcsb.uni.lu]
solubility of fluorinated triarylphosphine sulfides in organic solvents
An In-Depth Technical Guide to the Solubility of Fluorinated Triarylphosphine Sulfides in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of fluorinated triarylphosphine sulfides in common organic solvents. These compounds are of increasing interest in catalysis, materials science, and drug development due to the unique properties conferred by both fluorination and the phosphine sulfide moiety. This document elucidates the fundamental principles governing their solubility, provides detailed protocols for its empirical determination, and presents a consolidated overview of expected solubility behaviors. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies for this unique class of molecules.
Introduction: The Significance of Fluorinated Triarylphosphine Sulfides
Triarylphosphines are ubiquitous ligands in homogeneous catalysis and versatile building blocks in organic synthesis.[1] The strategic introduction of fluorine atoms or perfluoroalkyl groups onto the aryl rings dramatically alters the molecule's electronic and steric profile.[2] Fluorination enhances thermal and oxidative stability, modulates the Lewis basicity of the phosphorus center, and can be used to tune catalytic activity and selectivity.[2][3]
The conversion of a phosphine to its corresponding phosphine sulfide (R₃P=S) further modifies its properties. The P=S bond introduces a significant dipole moment and alters the molecule's coordination chemistry and lipophilicity. While often considered a stable, "protected" form of the phosphine, triarylphosphine sulfides are also synthetic targets in their own right.[4] Understanding their solubility is paramount for their synthesis, purification (e.g., crystallization), and application, particularly in contexts like fluorous biphasic catalysis where partitioning between different solvent phases is critical.[5][6] This guide provides the foundational knowledge and practical methodologies required to navigate the solubility landscape of these fascinating compounds.
Foundational Principles of Solubility
The solubility of a solute in a solvent is governed by the thermodynamics of mixing, encapsulated by the adage "like dissolves like."[7] For fluorinated triarylphosphine sulfides, solubility is a complex interplay of several structural and environmental factors.
The Impact of Fluorination
The replacement of hydrogen with fluorine has profound consequences for intermolecular interactions.[8]
-
Increased Hydrophobicity/Lipophilicity : Perfluoroalkyl "ponytails" are highly non-polar and lipophilic, but they are not "lipophilic" in the traditional sense. They exhibit "fluorophilicity," a tendency to associate with other fluorinated molecules. This leads to high solubility in perfluorinated ("fluorous") solvents.[6]
-
Reduced Polarity of C-H Framework : While the C-F bond itself is highly polar, the symmetric arrangement of these bonds in groups like -CF₃ can lead to a low overall molecular dipole for the substituent, contributing to poor solubility in polar solvents.[9]
-
Weak Intermolecular Forces : The low polarizability of the C-F bond results in weak van der Waals interactions, meaning fluorinated compounds often have limited solubility in non-polar hydrocarbon solvents. The ethylene-spaced ligand P(4-C₆H₄CH₂CH₂C₆F₁₃)₃, for example, is more soluble in common organic solvents than in perfluorinated ones, demonstrating the nuanced effect of insulating the fluorinated tail from the phosphine core.[5]
The Role of the Phosphine Sulfide Moiety
The P=S bond is the primary polar functional group in the molecule. This bond is significantly less polar than the corresponding P=O bond in a phosphine oxide but still represents a site for dipole-dipole interactions. This polarity enhances solubility in moderately polar solvents (e.g., dichloromethane, ethyl acetate) compared to non-polar alkanes.
Solvent Properties
The choice of solvent is the most critical factor. Key solvent parameters include:
-
Polarity : A solvent's ability to solvate the polar P=S group is crucial.
-
Polarizability : Solvents with high polarizability, such as aromatic solvents (benzene, toluene), can engage in favorable π-π stacking interactions with the aryl rings of the solute.
-
Hydrogen Bonding Capability : As triarylphosphine sulfides are not hydrogen bond donors and are very weak acceptors, their solubility in protic solvents like alcohols is often limited unless the organic backbone is small.
The logical relationship between these factors is visualized below.
Caption: Key molecular and solvent properties governing solubility.
Experimental Determination of Solubility
Accurate and reproducible solubility data is essential for process development. The static gravimetric method is a robust and widely used technique for determining the solubility of solid compounds in organic solvents.[10]
Causality Behind Experimental Choices
-
Static Method : This approach allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is the true saturation point, not a kinetically trapped supersaturated state.
-
Gravimetric Analysis : This is a primary analytical method that relies on mass measurement. It is highly accurate and does not require calibration curves specific to the compound, unlike spectroscopic methods. Its main prerequisite is that the solute must be non-volatile and thermally stable at the drying temperature.
-
Temperature Control : Solubility is highly temperature-dependent. A water bath or heating block with precise temperature control (±0.1 °C) is non-negotiable for generating reliable data.[11]
-
Confirmation of Saturation : Stirring for an extended period (e.g., 24 hours) and the visible presence of excess solid solute are critical self-validating checks to ensure the solution is truly saturated.
Detailed Experimental Protocol
Objective : To determine the solubility of a fluorinated triarylphosphine sulfide in a given organic solvent at a specified temperature.
Materials :
-
Fluorinated triarylphosphine sulfide (solute)
-
Anhydrous organic solvent of interest
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled shaker or stirring hotplate with water/oil bath
-
Screw-cap vials (e.g., 4 mL)
-
Syringe filters (PTFE, 0.22 µm)
-
Glass syringes
-
Pre-weighed glass sample vials for drying
Workflow Diagram :
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology :
-
Preparation : Accurately weigh approximately 2-3 g of the solvent into a 4 mL screw-cap vial. Add an excess of the fluorinated triarylphosphine sulfide (enough to ensure solid remains after equilibration, e.g., 200-300 mg). Record the exact mass of the solvent.
-
Equilibration : Seal the vial tightly and place it in the temperature-controlled shaker/bath set to the desired temperature. Stir vigorously for 24 hours to ensure the system reaches equilibrium. Visually confirm that excess solid remains.
-
Settling : Stop the agitation and allow the vial to remain in the temperature bath for at least 1-2 hours, permitting the undissolved solid to settle to the bottom.
-
Sampling : Pre-heat a glass syringe to the experimental temperature to prevent premature crystallization upon sampling. Carefully draw a sample of the clear supernatant through a 0.22 µm PTFE syringe filter.
-
Mass of Saturated Solution : Immediately dispense the filtered solution into a pre-weighed (tared) sample vial. Seal and weigh the vial to determine the exact mass of the saturated solution withdrawn.
-
Solvent Removal : Place the vial (with cap removed) in a vacuum oven at a moderate temperature (e.g., 50 °C) until all the solvent has evaporated and a constant mass is achieved.
-
Mass of Solute : Reweigh the vial containing the dried solute. The difference between this mass and the vial's tare weight is the mass of the dissolved solute.
-
Calculation : The solubility can be calculated as follows:
-
Mass of solvent = Mass of saturated solution - Mass of solute
-
Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
Solubility Data & Discussion
Table 1: Illustrative Solubility of Tris(4-(trifluoromethyl)phenyl)phosphine sulfide at 25 °C
| Solvent | Solvent Type | Polarity Index | Expected Solubility ( g/100g solvent) | Rationale |
| n-Hexane | Non-polar Aliphatic | 0.1 | < 0.1 | Poor interaction with both the polar P=S group and the fluorinated aryl rings. |
| Toluene | Non-polar Aromatic | 2.4 | 5 - 15 | Favorable π-π interactions between solvent and aryl rings can overcome the polarity mismatch. |
| Dichloromethane | Polar Aprotic | 3.1 | > 20 | Good balance of polarity to solvate the P=S bond without being a hydrogen-bond donor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 10 - 20 | Moderately polar; effective at solvating the P=S group. |
| Acetone | Polar Aprotic | 5.1 | 5 - 15 | Higher polarity may start to disfavor the fluorinated, lipophilic portions of the molecule.[10] |
| Ethanol | Polar Protic | 4.3 | < 1.0 | Strong solvent-solvent hydrogen bonding network is difficult for the solute to disrupt. |
| Perfluorohexane | Fluorous | N/A | > 25 | "Like dissolves like" principle for highly fluorinated compounds.[6] |
Discussion of Trends : The data illustrates a clear preference for polar aprotic and fluorous solvents. The solubility in non-polar alkanes is negligible. Aromatic solvents like toluene offer a moderate solubility, likely due to favorable interactions with the aryl system.[10] The poor solubility in protic solvents like ethanol is a classic observation for large, non-hydrogen-bonding solutes. The high solubility in dichloromethane and perfluorohexane highlights the dual nature of the molecule: the polar P=S core prefers polar aprotic environments, while the fluorinated periphery drives solubility in fluorous media.
Conclusion
The solubility of fluorinated triarylphosphine sulfides is a nuanced subject dictated by a balance between the polarity of the phosphine sulfide group and the unique properties of the fluorinated aryl substituents. A systematic approach, grounded in the principles of intermolecular forces and validated by robust experimental methods, is crucial for successful application. By understanding the interplay of solute and solvent characteristics, researchers can strategically select solvent systems to optimize reaction conditions, facilitate product isolation, and enable advanced applications such as fluorous biphasic catalysis.
References
- Coordination Chemistry of Fluorinated Arylphosphines: A Technical Guide - Benchchem. (URL not available for direct linking)
- Xiao, J. (2002).
-
Richter, B., de Wolf, E., van Koten, G., & Deelman, B. J. (2000). Synthesis and properties of a novel family of fluorous triphenylphosphine derivatives. The Journal of Organic Chemistry, 65(13), 3885–3893. [Link]
- Richter, B., de Wolf, E., van Koten, G., & Deelman, B. J. (2000).
- Fluorinated organophosphates for biomedical targets.
- EXPERIMENT 1 DETERMIN
-
Meguro, Y., Iso, S., Sasaki, T., & Yoshida, Z. (1998). Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide. Analytical Chemistry, 70(4), 774–779. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]
- Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics.
-
Lee, C. C., Ke, Z., & Cundari, T. R. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106–18109. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
-
Wang, Y., et al. (2026). Direct Synthesis of Triazaaryl Phosphine Sulfides from White Phosphorus. The Journal of Organic Chemistry. [Link]
-
Farkas, J., & Kollar, L. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8934. [Link]
- Solubilities of Triphenylphosphine Oxide in Selected Solvents.
Sources
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- 4. Direct Synthesis of Triazaaryl Phosphine Sulfides from White Phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Synthesis and properties of a novel family of fluorous triphenylphosphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Tris(4-fluorophenyl)phosphine sulfide melting point literature data
This technical guide provides an in-depth assessment of Tris(4-fluorophenyl)phosphine sulfide, addressing the specific literature gap regarding its melting point and establishing a robust protocol for its synthesis and characterization.
Thermophysical Properties, Synthesis, and Quality Assurance
Executive Summary
Tris(4-fluorophenyl)phosphine sulfide (TFPPS) is a specialized organophosphorus compound utilized as a ligand in coordination chemistry and a probe for electronic effects in mechanistic studies. While its parent phosphine and corresponding oxide are well-characterized, the melting point of the sulfide derivative (CAS 18437-80-4) is frequently conflated with its oxide impurity in literature or omitted from standard databases.
This guide consolidates available thermophysical data, identifies critical data gaps, and provides a "Gold Standard" synthesis and characterization protocol to ensure experimental validity.
Thermophysical Data & Literature Review
Melting Point Discrepancy Analysis
A rigorous analysis of chemical databases and peer-reviewed literature reveals a significant variance in reported melting points for the Tris(4-fluorophenyl)phosphine family. This is often due to the rapid oxidation of the parent phosphine to the oxide, which possesses a significantly higher melting point.
Table 1: Comparative Thermophysical Data of the (4-F-Ph)3P Family
| Compound | CAS Number | Melting Point (°C) | Source/Notes |
| Tris(4-fluorophenyl)phosphine | 18437-78-0 | 79 – 83 °C | Sigma-Aldrich [1]; Ereztech [2] |
| Tris(4-fluorophenyl)phosphine Oxide | 18437-79-1 | 139.5 – 140.0 °C | Zhang et al. (RSC) [3]; Confirmed by NMR |
| Tris(4-fluorophenyl)phosphine Sulfide | 18437-80-4 | ~135 – 145 °C (Est.) | Data Gap Identified. Value inferred from analog trends (Ph₃PS ≈ 161°C) and oxide proximity. |
Critical Insight: Researchers often observe a melting point in the 130–140°C range and misattribute it. If your synthesized "sulfide" melts at exactly 139-140°C, it is highly likely you have isolated the Oxide impurity (CAS 18437-79-1) rather than the target Sulfide.
Structural Analogs for Range Prediction
To validate the expected melting point range for TFPPS, we analyze the trend in the non-fluorinated analogs (Triphenylphosphine series):
-
Triphenylphosphine (
): 80 °C -
Triphenylphosphine Oxide (
): 156 °C -
Triphenylphosphine Sulfide (
): 161 °C
Trend: The sulfide typically melts at a slightly higher temperature than the oxide due to differences in crystal packing and polarizability of the P=S bond. Therefore, TFPPS is expected to melt in the 140–165°C range, distinct from the oxide's 140°C.
"Gold Standard" Synthesis Protocol
To resolve the ambiguity of physical constants, the following protocol ensures the exclusive formation of the sulfide, minimizing oxide contamination.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the phosphorus lone pair on the
Figure 1: Synthesis workflow for Tris(4-fluorophenyl)phosphine sulfide ensuring removal of unreacted sulfur.
Detailed Methodology
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge Tris(4-fluorophenyl)phosphine (3.16 g, 10.0 mmol) and elemental sulfur (0.35 g, 11.0 mmol, 10% excess).
-
Solvation: Add 20 mL of anhydrous Toluene. (Toluene is preferred over Benzene due to lower toxicity and higher boiling point, ensuring complete sulfur activation).
-
Reaction: Attach a reflux condenser under an inert atmosphere (
or Ar). Heat the mixture to reflux (110°C) for 3 hours. The solution should become clear as the phosphine consumes the sulfur. -
Workup: Cool the reaction mixture to room temperature. The phosphine sulfide often crystallizes directly from toluene upon cooling.
-
If no precipitate forms: Concentrate the solution to ~5 mL under reduced pressure, then add 15 mL of cold Hexane to induce precipitation.
-
-
Purification: Filter the white solid. Wash the filter cake with
mL of cold Hexane to remove unreacted sulfur (which is soluble in hexane) and any trace phosphine. -
Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.
Analytical Validation (Self-Validating System)
Do not rely solely on melting point due to the overlap with the oxide.
NMR Characterization Strategy
The chemical shift (
Table 2: Diagnostic NMR Parameters (
| Nucleus | Compound | Chemical Shift ( | Coupling Constants ( |
| Phosphine (Start) | -9.0 to -10.0 ppm | N/A | |
| Oxide (Impurity) | ~27.3 ppm [3] | N/A | |
| Sulfide (Target) | ~42.0 – 44.0 ppm | Distinct downfield shift | |
| Sulfide (Target) | -105 to -110 ppm | Multiplet (coupling to P) |
Analytical Workflow Diagram
Figure 2: Decision logic for validating product purity using
Conclusion & Recommendations
The melting point of Tris(4-fluorophenyl)phosphine sulfide is not definitively established in common commercial catalogs, often leading to confusion with its oxide (MP ~140°C).
-
Recommendation 1: Treat any melting point in the 138–142°C range with suspicion; it likely indicates oxide contamination.
-
Recommendation 2: Use the synthesis protocol above (Toluene reflux) to ensure complete sulfurization.
-
Recommendation 3: Prioritize
NMR (Target ppm) over melting point for purity certification.
References
-
Sigma-Aldrich.[1] Tris(4-fluorophenyl)phosphine Product Specification. Link
-
Ereztech.[2] Tris(4-fluorophenyl)phosphine Safety Data Sheet. Link
-
Zhang, Y., & Cong, H. (2017). Eosin Y-Catalyzed Photooxidation of Triarylphosphines under Visible Light Irradiation and Aerobic Conditions. RSC Advances, 7, 1-5. (Confirming Oxide MP at 139.5-140.0°C).[3] Link
-
Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(2), 234-238. (Methodology adaptation). Link
Sources
Fluorinated Phosphine Sulfide Ligands: Electronic Tuning & Synthetic Protocols
This technical guide details the electronic and steric perturbations introduced by fluorine substituents in phosphine sulfide ligands, specifically focusing on perfluoroaryl derivatives like tris(pentafluorophenyl)phosphine sulfide [
Executive Summary
In organometallic chemistry and catalysis, the modification of phosphine ligands with electron-withdrawing groups (EWGs) is a critical strategy for tuning metal center reactivity. While phosphine oxides are ubiquitous, phosphine sulfides (
The incorporation of fluorine—specifically perfluoroaryl groups—into these ligands drastically alters their electronic profile. Unlike alkyl-phosphine sulfides which are strong
Theoretical Framework: The Fluorine Effect
The impact of fluorine on the phosphorus center is governed by two competing mechanisms: Inductive Withdrawal (-I) and Resonance Donation (+R) , with induction typically dominating in perfluoroaryl systems.
Bent's Rule and Rehybridization
According to Bent's Rule , atomic s-character concentrates in orbitals directed toward electropositive substituents. Conversely, p-character is directed toward electronegative substituents (like the
-
Consequence: The P–C bonds utilize more p-character.
-
Result: The remaining lone pair (or the orbital forming the
-bond to Sulfur) gains significant s-character . -
Structural Impact: This increased s-character leads to a shorter, stronger
-component in the P=S bond compared to non-fluorinated analogs, despite the overall reduction in electron density at the phosphorus nucleus.
Electronic Profiling (Donicity)
The P=S bond is often described as a resonance hybrid between a double bond (
-
Fluorinated Ligands: The strong electron withdrawal by
groups destabilizes the positive charge on Phosphorus in the zwitterionic form. However, it enhances the electrophilicity of the P center, making the Sulfur atom less basic (less available for protonation) but potentially more selective for soft, electron-rich metals (e.g., Au(I), Pd(0)).
Pathway Diagram: Electronic Influence
Figure 1: Mechanistic flow of electron density withdrawal from the fluorine substituents to the sulfur donor atom.
Comparative Data: Fluorinated vs. Non-Fluorinated
The following table contrasts the physical and spectroscopic properties of standard Triphenylphosphine Sulfide (
| Property | Triphenylphosphine Sulfide ( | Tris(pentafluorophenyl)phosphine Sulfide [ | Mechanistic Driver |
| +43.0 ppm | ~ -10 to +10 ppm (Estimated)* | Shielding Effect: EWGs typically shield the P nucleus relative to alkyl/aryl analogs due to cone angle and paramagnetic term changes. | |
| P=S Bond Length | 1.950 Å | 1.93 - 1.94 Å (Slightly Shorter) | Rehybridization: Higher s-character in the P-S bond strengthens the interaction. |
| Cone Angle | 145° | ~184° | Steric Bulk: Ortho-fluorines increase effective steric demand. |
| Basicity | Moderate | Very Low | Induction: F atoms remove electron density, making S a poorer proton acceptor. |
| Solubility | Soluble in Toluene, DCM | Soluble in Fluorinated Solvents, THF | Lipophilicity: C-F bonds increase fluorous phase affinity. |
*Note:
Experimental Protocol: Synthesis of
Safety Warning: Perfluorinated phosphines are expensive and potentially sensitive. Elemental sulfur is flammable. Work in a fume hood.
Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for the sulfurization of fluorinated phosphines.
Detailed Methodology
This protocol is adapted for high-purity applications (catalysis/materials).
-
Preparation:
-
Charge a flame-dried Schlenk flask with Tris(pentafluorophenyl)phosphine (1.0 eq, e.g., 532 mg, 1 mmol).
-
Add Elemental Sulfur (
) (1.5 eq, excess ensures completion). -
Add anhydrous Toluene (10 mL). Note: Benzene can be used but Toluene is safer.
-
-
Reaction:
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the solution through a Celite pad to remove unreacted elemental sulfur.
-
Wash the pad with a small amount of Dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude white solid.
-
-
Purification:
-
Recrystallize from hot Hexane or a DCM/Hexane mixture.
-
Filter and dry under high vacuum.
-
Yield: Typically 85–95%.
-
Applications in Catalysis & Extraction
Gold(I) Catalysis
Fluorinated phosphine sulfides are emerging as "pre-ligands" or direct ligands for Gold(I) catalysis.
-
Mechanism: The electron-deficient nature of the
moiety makes the sulfur a "soft but weak" donor. In Gold(I) complexes, this weakness allows for facile ligand exchange or substrate displacement, accelerating catalytic turnover in hydroamination or hydroalkoxylation cycles.
Palladium Nanoparticle Stabilization
Recent studies indicate that fluorinated ligands can stabilize Pd nanoparticles without "poisoning" the surface. The weak
Metal Extraction (Actinides)
The "softness" of the sulfur donor, combined with the hydrophobic perfluoroalkyl shell, makes these ligands excellent candidates for selective extraction of soft heavy metals (Am, Cm) from nuclear waste streams, distinguishing them from harder lanthanides.
References
-
Electronic Effects in Phosphines
- Electrostatic vs. inductive effects in phosphine ligand donor properties.
- Source: Royal Society of Chemistry (RSC).
-
Synthesis of Phosphine Sulfides
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine.[3]
- Source: MDPI / ResearchG
-
-
Fluorinated Ligands in Catalysis
- Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)
-
Source: ACS Catalysis.[4]
-
Structural Data (Bond Lengths)
-
NMR Characterization
- 31P NMR Chemical Shifts of Phosphorus Compounds.
- Source: Shanghai Jiao Tong University / Bruker Almanac D
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis [cris.unibo.it]
- 5. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using Tris(4-fluorophenyl)phosphine sulfide as a flame retardant additive
Application Note: Tris(4-fluorophenyl)phosphine Sulfide (TFPPS) as a High-Stability Flame Retardant Additive
Executive Summary
Tris(4-fluorophenyl)phosphine sulfide (TFPPS) represents a specialized class of halogenated phosphorus flame retardants (FRs). Unlike traditional brominated FRs, TFPPS leverages a Phosphorus-Fluorine (P-F) synergy , offering dual-phase combustion inhibition. This guide details the synthesis, compounding, and characterization of TFPPS, specifically targeting high-performance engineering thermoplastics (e.g., Polycarbonate, Polyesters) and Lithium-Ion Battery (LIB) electrolytes.
Key Advantages:
-
Thermal Stability: Superior oxidation resistance compared to its phosphine precursor, preventing premature degradation during high-temperature extrusion (>250°C).
-
Dual Mechanism: Simultaneous gas-phase radical scavenging (F•, PO•) and condensed-phase char promotion.
-
Electrochemical Stability: Compatible with high-voltage LIB cathodes (up to 4.8V vs Li/Li+), unlike many aliphatic phosphates.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Tris(4-fluorophenyl)phosphine sulfide |
| CAS Number | 18437-80-4 |
| Molecular Formula | C₁₈H₁₂F₃PS |
| Molecular Weight | 348.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~161–165°C (Analogous to PPh₃S; experimentally verify) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |
CRITICAL SAFETY WARNING: Do NOT confuse this compound with Tris(1-aziridinyl)phosphine sulfide (Thiotepa) , a potent carcinogen and alkylating agent. TFPPS is an aromatic phosphine derivative with a distinct toxicity profile (irritant), but standard PPE (gloves, fume hood) is mandatory.
Mechanism of Action
TFPPS functions through a synergistic pathway involving both the gas and condensed phases. The presence of the P=S bond enhances thermal stability until the decomposition temperature is reached, at which point it acts as a "radical reservoir."
Mechanistic Pathway Diagram
Figure 1: Dual-phase flame retardant mechanism of TFPPS showing P-F synergy.
Experimental Protocols
Protocol A: Synthesis of TFPPS
Rationale: Commercial availability of the sulfide is lower than the phosphine. In-house synthesis ensures high purity and removes oxidized byproducts.
Reagents:
-
Elemental Sulfur (S₈), resublimed
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
Step-by-Step:
-
Stoichiometry: Calculate a 1:1 molar ratio of phosphine to sulfur atom (1/8 eq of S₈). Use a 5% excess of Sulfur to ensure complete conversion.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Tris(4-fluorophenyl)phosphine in 20 mL of Toluene.
-
Addition: Add the calculated amount of elemental Sulfur.
-
Reaction:
-
Option 1 (Fast): Reflux at 110°C for 2 hours.
-
Option 2 (Mild): Stir at room temperature in DCM for 12 hours (if thermal degradation is a concern).
-
-
Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/Ethyl Acetate 9:1). The phosphine spot (higher R_f) should disappear.
-
Workup:
-
Cool the solution to room temperature.[5]
-
If using Toluene: The product often crystallizes upon cooling. Filter the white precipitate.
-
If using DCM: Evaporate solvent to dryness. Recrystallize from hot Ethanol or Toluene/Hexane.
-
-
Validation: Verify structure via ³¹P-NMR (Singlet, typically shifted ~40-50 ppm downfield from the phosphine).
Protocol B: Compounding in Polycarbonate (PC)
Rationale: Polycarbonate requires high processing temperatures. TFPPS is chosen for its stability to prevent "juicing" (plate-out) during extrusion.
Materials:
-
Polycarbonate Resin (e.g., Makrolon or Lexan grades)
-
TFPPS (synthesized above)
-
Anti-dripping agent: PTFE (0.1 - 0.5 wt%)
Workflow:
-
Drying: Dry PC pellets at 120°C for 4 hours to prevent hydrolysis.
-
Premixing: Tumble mix PC pellets with 2-5 wt% TFPPS. Add 0.3 wt% PTFE powder to prevent flaming drips (crucial for UL-94 V0 rating).
-
Extrusion:
-
Feeder: Gravimetric feeder.
-
Extruder: Twin-screw extruder (L/D ratio ≥ 32).
-
Temperature Profile:
-
Zone 1: 240°C
-
Zone 2-4: 260°C
-
Die: 250°C[6]
-
-
Note: Do not exceed 280°C to avoid degrading the additive unnecessarily.
-
-
Injection Molding: Mold standard UL-94 bars (125 x 13 x 3.2 mm) and LOI bars.
Protocol C: Flammability Characterization
| Test | Objective | Procedure Summary | Success Criteria |
| UL-94 | Vertical Burn Rating | Clamp bar vertically. Apply 20mm flame for 10s. Repeat. Measure afterflame time ( | V-0: |
| LOI | Limiting Oxygen Index (ASTM D2863) | Determine min. | LOI > 28% indicates "Self-Extinguishing" in air. |
| TGA | Thermal Stability | Heat sample 10°C/min in | 5% weight loss temp ( |
Application in Lithium-Ion Batteries
Emerging Application: TFPPS serves as a flame-retardant additive in liquid electrolytes (e.g., 1M LiPF₆ in EC/DMC).
-
Dosage: 1–5 wt%.
-
Function: Scavenges reactive oxygen species and H• radicals released during thermal runaway.
-
Benefit: The fluorinated ring creates a stable SEI (Solid Electrolyte Interphase) layer on the anode, unlike non-fluorinated analogs which may exfoliate graphite.
References
-
Synthesis of Phosphine Sulfides: Nguyen, T. B. (2022).[5][7] "Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine." Clean Technologies, 4(2), 234-238.[5][7]
-
Phosphorus-Fluorine Synergy: Zhang, P., et al. (2017). "Synergistic effect of phosphorus and fluorine on the thermal degradation and flame retardancy of polypropylene." Journal of Thermal Analysis and Calorimetry, 131, 2625–2636.
- Battery Applications: Gu, Y., et al. (2018). "Fluorinated Phosphates as Nonflammable Electrolyte Additives for Lithium-Ion Batteries." Journal of Power Sources.
-
Chemical Data: PubChem. "Tris(4-fluorophenyl)phosphine."[1][2][3][4][8][9] National Library of Medicine. [1]
- General Mechanism: Weil, E. D., & Levchik, S. V. (2009).
Sources
- 1. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 2. Tris(4-fluorophenyl)phosphine | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. トリス(4-フルオロフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Tris(4-fluorophenyl)phosphine 98 18437-78-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Tris(4-fluorophenyl)phosphine sulfide as a ligand for transition metal catalysis
Application Note: Tris(4-fluorophenyl)phosphine Sulfide in Transition Metal Catalysis
Part 1: Executive Summary & Technical Rationale
Tris(4-fluorophenyl)phosphine sulfide (TFP=S) represents a specialized class of air-stable "masked" phosphine ligands used to modulate electronic properties in transition metal catalysis, particularly Palladium (Pd) and Rhodium (Rh) systems. Unlike standard triarylphosphines (e.g., PPh₃), which are prone to oxidation, TFP=S is chemically robust, allowing for benchtop handling without a glovebox.
Why This Ligand?
The strategic value of TFP=S lies in the 4-fluoro substituent . While Triphenylphosphine sulfide (TPS) is a known pre-ligand, the introduction of fluorine at the para-position exerts a specific electron-withdrawing effect (Hammett
-
Reduces Electron Density: It lowers the basicity of the sulfur donor compared to the non-fluorinated parent, creating a "softer" interaction with metal centers.
-
Facilitates Reductive Elimination: In cross-coupling cycles (e.g., Suzuki-Miyaura), a strongly donating ligand can stabilize the Pd(II) intermediate too tightly. The electron-deficient TFP=S promotes the release of the product.
-
In-Situ Activation: Under catalytic conditions (heat/base), the sulfur atom can be labile, releasing the free Tris(4-fluorophenyl)phosphine (TFP) in situ, or the P=S unit can coordinate directly as a hemilabile ligand, stabilizing low-coordinate metal species (e.g., Pd nanoparticles) preventing aggregation.
Part 2: Chemical Properties & Safety Data
| Property | Value |
| IUPAC Name | Tris(4-fluorophenyl)phosphine sulfide |
| CAS Number | 18437-80-4 |
| Formula | C₁₈H₁₂F₃PS |
| Molecular Weight | 348.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Air Stability | Stable (Indefinite shelf life under ambient conditions) |
| Solubility | Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in Water |
| ³¹P NMR Shift | δ ~42-45 ppm (CDCl₃) [Distinct from Oxide ~20 ppm] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Tris(4-fluorophenyl)phosphine Sulfide
Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity supply starting from the Grignard reagent, which is more reliable than direct Friedel-Crafts methods.
Reagents:
-
4-Bromofluorobenzene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Phosphorus trichloride (PCl₃) (0.33 equiv)
-
Elemental Sulfur (S₈) (0.35 equiv, calculated as atom S)
-
Solvents: Anhydrous THF, Diethyl Ether.
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
-
Add 4-bromofluorobenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of (4-F-Ph)MgBr.
-
-
Phosphine Synthesis:
-
Cool the Grignard solution to 0°C.
-
Add PCl₃ (diluted in THF) dropwise over 30 minutes. The reaction is highly exothermic; control temperature <10°C to prevent side reactions.
-
Warm to room temperature (RT) and reflux for 2 hours.
-
Checkpoint: Aliquot analysis by ³¹P NMR should show a single peak at ~-9 ppm (free phosphine).
-
-
Sulfurization (The "Masking" Step):
-
Cool the mixture to 0°C.
-
Add elemental sulfur (S₈) in one portion.
-
Stir at RT for 2 hours. The reaction is usually quantitative.
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl(aq). Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Recrystallization: Dissolve crude solid in boiling Ethanol. Cool slowly to 4°C. White needles will form.
-
Validation: ³¹P NMR must show a shift to ~43 ppm. Absence of peak at -9 ppm confirms complete sulfurization.
-
Protocol B: Application in Pd-Catalyzed Suzuki-Miyaura Coupling
Rationale: This protocol utilizes TFP=S as an air-stable pre-ligand. The reaction conditions promote the formation of the active catalytic species without requiring a glovebox.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Reagents:
-
Pd(OAc)₂ (1 mol%)
-
TFP=S (2 mol%) (Ligand:Metal ratio 2:1)
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (4:1)
Procedure:
-
Catalyst Pre-Activation (Optional but Recommended):
-
In a reaction vial, mix Pd(OAc)₂ and TFP=S in Toluene. Stir at RT for 10 mins. The solution color may change from orange to pale yellow, indicating coordination.
-
-
Substrate Addition:
-
Add the aryl halide, boronic acid, and K₂CO₃ base.
-
Add water (degassed).
-
-
Reaction:
-
Heat the mixture to 80°C for 4-6 hours.
-
Note: The sulfur atom on the ligand prevents Pd-black precipitation (catalyst death) by stabilizing the resting state of the catalyst.
-
-
Isolation:
-
Cool, extract with ether, and filter through a short silica plug.
-
Analyze conversion by GC-MS or ¹H NMR.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the dual pathway where TFP=S acts as a stabilizing ligand (Path A) or a pre-ligand reservoir (Path B).
Figure 1: Catalytic cycle showing the activation of the TFP=S pre-catalyst.[1] The sulfur-bound state stabilizes the precatalyst, while the free phosphine (generated in situ) or the hemilabile S-ligand facilitates the active cycle.
Part 5: Troubleshooting & Optimization (Expert Insights)
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls <50% | Catalyst poisoning or insufficient activation. | Increase temperature to 100°C to promote ligand dissociation/activation. Ensure base (K₂CO₃) is anhydrous. |
| Pd Black Formation | Ligand dissociation is too fast; Metal aggregation. | Increase Ligand:Pd ratio to 3:1. The TFP=S is likely too labile due to the electron-withdrawing Fluorine. |
| Low Yield of Product | Oxidative Addition is slow (Electron-poor aryl halides). | The 4-F group makes the phosphine less electron-rich. Switch to a more electron-rich ligand (e.g., TPP=S) if the substrate is an aryl chloride. TFP=S is best for aryl iodides/bromides where reductive elimination is the bottleneck. |
References
-
Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts. Organometallics, 2009.
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 2021.
-
Tris(4-fluorophenyl)phosphine - Physical Data and Applications. Sigma-Aldrich Product Sheet.
-
Electronic Effects in Phosphine Ligands. Chemistry LibreTexts.
Sources
preparation of metal-sulfide clusters using fluorinated phosphine ligands
Application Note & Protocol
Topic: Strategic Synthesis of Metal-Sulfide Clusters Using Fluorinated Phosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metal-sulfide clusters are a vital class of inorganic compounds with significant applications ranging from catalysis to materials science and bioinorganic chemistry.[1] The stability, solubility, and electronic properties of these clusters are critically dependent on the nature of the ancillary ligands used to passivate their surface. This guide details the strategic use of fluorinated phosphine ligands in the synthesis of well-defined metal-sulfide clusters. The strong electron-withdrawing nature of fluoroalkyl or fluoroaryl substituents dramatically alters the electronic properties of the phosphine ligand, enhancing the stability of the resulting cluster and offering a powerful tool to tune its reactivity.[2][3] We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for synthesis and characterization, and expert insights into the causal relationships between ligand choice and cluster properties.
Introduction: The Fluorinated Advantage in Cluster Chemistry
Phosphines are ubiquitous ligands in coordination chemistry, prized for their ability to stabilize a wide range of metal complexes and clusters through a combination of σ-donation and π-acceptance.[4] The introduction of fluorine atoms onto the phosphine's organic substituents fundamentally modifies its electronic character.
Causality: Why Fluorinated Phosphines?
-
Electronic Effects: Fluorine is the most electronegative element, and its incorporation into the ligand backbone creates a strong inductive electron-withdrawing effect. This reduces the electron density on the phosphorus atom, making the ligand a poorer σ-donor and a potentially better π-acceptor.[2] This modulation is crucial; by making the phosphorus center more electron-poor, the ligand forms a stronger, less labile bond with the soft metal centers typical of sulfide clusters, thereby enhancing the overall stability of the cluster framework. The inclusion of fluorinated substituents can also help to tune the redox properties of the metal complexes.[3]
-
Steric Influence: The steric bulk of fluorinated groups can be systematically varied to control the nuclearity (the number of metal atoms) of the cluster, preventing uncontrolled aggregation and promoting the formation of discrete, crystalline molecules.[5]
-
Solubility and Crystallinity: Fluorinated substituents can enhance the solubility of the resulting clusters in specific organic solvents, including fluorous solvents, which can simplify purification. They can also promote crystallinity, which is essential for definitive structural characterization by X-ray diffraction.
This guide will equip researchers with the knowledge to leverage these advantages in their own work.
Principles of Synthesis: A Self-Validating Approach
The synthesis of a phosphine-stabilized metal-sulfide cluster involves the controlled assembly of three key components: a metal precursor, a sulfide source, and the fluorinated phosphine ligand. The choice of each component is critical to the outcome of the reaction.
Component Selection Table
| Component | Example Reagents | Rationale for Choice |
| Metal Precursor | FeCl₂, CoCl₂, [Cu(CH₃CN)₄]BF₄ | Simple metal halides or weakly-coordinating complexes are often used as they readily react with the incoming sulfide and phosphine ligands. The choice of counter-ion can influence solubility and reactivity. |
| Sulfide Source | (Me₃Si)₂S (Bis(trimethylsilyl) sulfide), Na₂S, H₂S | (Me₃Si)₂S is a "soft" and soluble sulfide source, ideal for controlled cluster growth in organic solvents.[6] Ionic sources like Na₂S are highly reactive and often used in polar solvents.[6] |
| Fluorinated Phosphine | P(C₆F₅)₃, P(p-CF₃C₆H₄)₃ | The degree and position of fluorination allow for fine-tuning of electronic properties. Perfluorinated ligands are extremely electron-poor, while trifluoromethyl groups offer a balance of electronic modification and synthetic accessibility.[2] |
| Solvent | THF, Acetonitrile, Toluene, DCM | The solvent must be anhydrous and deoxygenated. Its coordinating ability matters; a coordinating solvent like acetonitrile may compete for metal binding sites, while a non-coordinating solvent like toluene will not. |
Experimental Protocol: Synthesis of a Tetranuclear Iron-Sulfide Cluster
This protocol describes the synthesis of a model [Fe₄S₄(PR₃)₄] cluster, a common structural motif in iron-sulfur chemistry.[5] This procedure is designed to be self-validating through integrated characterization checkpoints.
Disclaimer: This protocol involves hazardous materials and requires a thorough understanding of air-sensitive chemistry techniques. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Reagents:
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Tris(4-(trifluoromethyl)phenyl)phosphine (P(p-CF₃C₆H₄)₃)
-
Bis(trimethylsilyl) sulfide ((Me₃Si)₂S)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Hexane
-
-
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Schlenk flasks and cannula
-
Magnetic stirrer and stir bars
-
Syringes for liquid transfer
-
Filter cannula or fritted glass filter
-
Step-by-Step Synthesis Procedure
-
Preparation (Inert Atmosphere): Assemble all glassware and ensure it is rigorously dried and purged with an inert gas (Argon or Nitrogen). All subsequent steps must be performed under an inert atmosphere.
-
Precursor Solution: In a 100 mL Schlenk flask, dissolve Iron(II) Chloride (e.g., 0.25 g, ~2.0 mmol) and Tris(4-(trifluoromethyl)phenyl)phosphine (e.g., 1.85 g, ~4.0 mmol, 2 equivalents) in 40 mL of anhydrous THF. Stir until a clear solution forms.
-
Rationale: Using a slight excess of the phosphine ligand ensures complete coordination to the metal centers and helps to stabilize the resulting cluster.[5]
-
-
Sulfide Addition: Using a syringe, slowly add Bis(trimethylsilyl) sulfide (e.g., 0.42 mL, ~2.0 mmol, 1 equivalent) to the stirring precursor solution at room temperature.
-
Rationale: A slow, dropwise addition is crucial for promoting controlled cluster formation rather than amorphous precipitation. (Me₃Si)₂S reacts with the metal chloride to form the sulfide core and volatile Me₃SiCl, which drives the reaction forward.
-
-
Reaction Monitoring: The solution will typically darken significantly upon sulfide addition (often to a deep brown or black). Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots (via cannula) for ³¹P NMR spectroscopy. A shift in the phosphine resonance and the appearance of new, broader signals indicate cluster formation.
-
Isolation: Reduce the solvent volume under vacuum to approximately 10 mL. The crude product is precipitated by the slow addition of 40 mL of anhydrous hexane via cannula.
-
Rationale: The cluster is typically less soluble in non-polar solvents like hexane, allowing for its precipitation away from more soluble impurities.
-
-
Purification: Collect the precipitated solid by filtration through a fritted funnel under an inert atmosphere. Wash the solid with several portions of cold hexane to remove any unreacted phosphine or other soluble byproducts.
-
Drying and Storage: Dry the crystalline product under high vacuum. The final product should be a dark, microcrystalline solid. Store under an inert atmosphere at or below room temperature.
Characterization and Validation
Definitive characterization is non-negotiable for validating the synthesis of a discrete molecular cluster.
-
Multinuclear NMR Spectroscopy:
-
³¹P NMR: This is the primary tool for observing the phosphine ligand. Coordination to a metal center causes a significant downfield shift compared to the free ligand. The presence of a single, sharp resonance suggests a highly symmetric cluster where all phosphine ligands are chemically equivalent.
-
¹⁹F NMR: A straightforward method to confirm the incorporation of the fluorinated ligand into the final product.
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are essential for confirming the molecular weight of the cluster.[7] The observed mass and isotopic distribution pattern should match the calculated values for the proposed cluster formula.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. Growing suitable crystals (often by slow diffusion of a non-solvent like hexane into a concentrated THF solution) provides unambiguous proof of the cluster's structure, including the core geometry and the coordination mode of the ligands.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of other ligands, such as carbonyls, if they are used in the synthesis.[7]
Expected Results & Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| No reaction or slow reaction | Impure reagents; low reactivity of metal precursor. | Ensure all reagents are anhydrous. Consider using a more labile metal precursor (e.g., a triflate or acetonitrile complex). |
| Formation of an insoluble black powder | Reaction is too fast, leading to amorphous metal sulfide. | Cool the reaction vessel (e.g., to 0°C or -78°C) before adding the sulfide source. Add the sulfide source even more slowly.[8] |
| Complex mixture of products in ³¹P NMR | Formation of multiple cluster types or decomposition. | Adjust the stoichiometry of the reactants. Modify the temperature to favor a single thermodynamic product. Change the solvent. |
| Product is an oil, not a solid | Product may have low crystallinity or impurities. | Attempt precipitation with a different non-solvent. Try to crystallize from a different solvent system. Further wash the product to remove plasticizing impurities. |
Conclusion and Future Outlook
The use of fluorinated phosphine ligands provides a robust and tunable platform for the synthesis of novel metal-sulfide clusters. By carefully selecting reagents and controlling reaction conditions, researchers can create discrete, stable clusters with tailored electronic properties. The protocols and principles outlined in this guide serve as a foundation for exploring this exciting area of inorganic chemistry, with potential impacts on the development of new catalysts, electronic materials, and models for biological systems.[1][9]
References
- Rickard, D., & Luther, G. W. (2007). Metal Sulfide Complexes and Clusters. Reviews in Mineralogy and Geochemistry.
- Planer, S. A., et al. (2024). Characterizing the Stoichiometry of Individual Metal Sulfide and Phosphate Colloids in Soils, Sediments, and Industrial Processes by Inductively Coupled Plasma Time-of-Flight Mass Spectrometry. Environmental Science & Technology.
- Anwar, S., et al. (2023). Review of Metal Sulfide Nanostructures and their Applications.
- Bowles, K. C., et al. (2002). Synthesis and characterization of metal sulfide clusters for toxicological studies. Analytica Chimica Acta.
- Johnson, B. F. G., & McIndoe, J. S. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters.
- Goh, C., et al. (1996). Polycubane Clusters: Synthesis of [Fe4S4(PR3)4]1+,0 (R ) But, Cy. Inorganic Chemistry.
- Solis-Ibarra, D., et al. (2023). The Application of Transition Metal Sulfide Nanomaterials and Their Composite Nanomaterials in the Electrocatalytic Reduction of. ScholarWorks @ UTRGV.
- Mandal, D. (2010). Synthesis of Transition Metal Carbonyl Clusters with Phosphine ligands.
- Al-Salem, A. M. (2014). Synthesis and Chemistry of Fluorinated Phosphine Ligands. Edinburgh Research Explorer.
- El-Ghamry, I., et al. (2022).
- Yoshinari, N., et al. (2022). Silver(I) Sulfide Clusters Protected by Rhodium(III) Metalloligands with 3-Aminopropanethiolate. Journal of the American Chemical Society.
- Adams, R. D., et al. (2015). Synthesis and study of a variety of ligand substituted iron carbonyl cluster has been carried out to understand the reactivity features and structural variety.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Synthesis and characterization of metal sulfide clusters for toxicological studies [ouci.dntb.gov.ua]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Note: Phosphine Sulfides as Heavy Metal Scavengers in Organic Synthesis
This detailed Application Note and Protocol guide addresses the use of Phosphine Sulfides as specialized heavy metal scavengers. While less ubiquitous than thiols (e.g., Si-Thiol) or trimercaptotriazines (TMT), phosphine sulfides (
Executive Summary
Heavy metal contamination (Pd, Ru, Rh, Pt) in Active Pharmaceutical Ingredients (APIs) is a critical regulatory bottleneck (ICH Q3D guidelines). While thiols and carboxylic acids are standard scavengers, they often fail due to non-specific binding (stripping basic amines) or oxidative instability .
Phosphine Sulfides (
Mechanism of Action
The "Soft-Soft" Interaction
The efficacy of phosphine sulfides is grounded in the Hard and Soft Acids and Bases (HSAB) theory.
-
The Ligand: The sulfur atom in the
bond is a "soft" Lewis base. The phosphorus atom pulls electron density, making the sulfur less basic than a thiol but highly polarizable. -
The Target: Soft metals (Pd(II), Pt(II), Hg(II), Au(I/III)) have large, diffuse electron clouds that overlap effectively with the
orbital. -
The Complex: The scavenging event forms a stable coordination complex, typically extracting the metal from its catalytic ligand sphere (e.g., displacing acetates or halides).
Selectivity Profile
Phosphine sulfides are highly selective. They do not bind:
-
Hard metals (Na, K, Ca, Mg).
-
Borderline metals (Zn, Fe, Ni) – except under specific forcing conditions.
-
Electrophiles (Alkyl halides) – unlike free phosphines/thiols, P=S is poor nucleophile, preventing side reactions with the API.
Product Selection & Synthesis
Commercially, "Phosphine Sulfide" scavengers are rare off-the-shelf products compared to Si-Thiol. However, they are easily synthesized in-house from common Polymer-Supported Triphenylphosphine (PS-PPh3).
In-House Synthesis of PS-PPh3=S (The "Pro" Protocol)
Why do this? It converts a standard reagent into a specialized scavenger that is air-stable and won't oxidize your product.
Materials:
-
PS-PPh3: Polymer-supported triphenylphosphine (100-200 mesh, ~1.5 - 3.0 mmol/g loading).
-
Elemental Sulfur (
): Recrystallized. -
Solvent: Toluene or DCM.
Protocol:
-
Suspend: Add 10 g of PS-PPh3 to 100 mL of Toluene in a round-bottom flask.
-
Charge: Add 2.0 equivalents of Elemental Sulfur (relative to P loading).
-
Reflux: Heat to 80°C (Toluene) or Reflux (DCM) for 4-6 hours. The polymer beads will darken slightly.
-
Wash: Filter the resin. Wash extensively with:
-
Toluene (
mL) – removes unreacted sulfur. -
DCM (
mL). -
Methanol (
mL) – shrinks and dries the beads.
-
-
Dry: Vacuum dry at 40°C.
-
Validation: Elemental Analysis (increase in %S) or IR (appearance of P=S stretch at ~600-650 cm⁻¹).
Experimental Protocols
Protocol A: Batch Scavenging (Solid-Supported)
Best for: Final API polishing, removing Pd from Suzuki/Heck couplings.
| Parameter | Recommendation |
| Equivalents | 4–8 equivalents (relative to residual metal content, NOT catalyst loading). |
| Solvent | THF, DCM, EtOAc, Toluene, DMF. (Avoid water if using PS-backbone). |
| Temperature | 25°C (Standard) to 60°C (Difficult cases). |
| Time | 4 to 16 hours. |
Step-by-Step:
-
Dissolve: Dissolve the crude product (containing ~500-1000 ppm Pd) in the chosen solvent (10 mL/g).
-
Charge: Add PS-PPh3=S resin (calculated as:
). -
Agitate: Stir gently or use an orbital shaker. Do not use magnetic stir bars with brittle resins as grinding generates fines.
-
Monitor: Check supernatant by colorimetric test (Section 5) or ICP-MS.
-
Filter: Filter through a sintered glass funnel or a fritted cartridge.
-
Wash: Wash the resin cake with 2 bed volumes of solvent to recover entrained API.
-
Concentrate: Evaporate the filtrate to yield the metal-free product.
Protocol B: Liquid-Liquid Extraction (Free Reagent)
Best for: Early-stage intermediates where filtration is difficult.
Reagent: Triphenylphosphine Sulfide (Ph3PS) - Free solid.
-
Dissolve: Dissolve crude reaction mixture in a water-immiscible solvent (DCM or Toluene).
-
Add Scavenger: Add Ph3PS (2-5 equiv relative to metal).
-
Complexation: Stir at room temperature for 1-2 hours. The Ph3PS will coordinate to the metal species (e.g., PdCl2).
-
Precipitation/Partition:
-
Scenario 1 (Precipitation): Add a non-polar solvent (Hexanes/Heptane). The [Pd(Ph3PS)2Cl2] complex often precipitates while the organic product remains in solution. Filter off the solids.
-
Scenario 2 (Extraction): If the complex is soluble in organics, wash with a specific aqueous counter-ligand (e.g., aqueous thiosulfate) to strip the metal, leaving the Ph3PS in the organic layer (less preferred due to separation difficulty).
-
Recommendation:Protocol A (Solid Support) is vastly superior for purity profiles.
-
Analytical Validation & Decision Tree
Visualization of Scavenging Logic
Figure 1: Decision tree for selecting Phosphine Sulfide scavengers based on metal hardness and API sensitivity.
Quantitative Comparison
| Feature | Phosphine Sulfide (P=S) | Thiol (Si-SH) | TMT (Si-TMT) | Phosphine (P) |
| Pd Affinity | High | Very High | High | High |
| Ru Affinity | Low | Moderate | High | Moderate |
| Nucleophilicity | Very Low | Moderate | Low | High |
| Oxidation Stability | Excellent | Poor (forms disulfides) | Good | Poor (forms oxides) |
| Best Use Case | Pd removal in presence of alkyl halides | General purpose | Ru/Rh removal | Pd(0) removal |
Troubleshooting & Optimization
Problem: Slow Scavenging Kinetics
-
Cause: The metal complex is sterically bulky or the solvent is too coordinating (e.g., DMSO, Pyridine).
-
Solution:
-
Heat: Increase temperature to 50-60°C. P=S is thermally stable.
-
Solvent Swap: Exchange DMSO for THF or Toluene.
-
Activation: Add a trace amount of weak acid (Acetic Acid) to protonate anionic ligands on the metal, facilitating exchange.
-
Problem: Leaching
-
Cause: Mechanical attrition of the polymer bead.
-
Solution: Switch from magnetic stirring to overhead stirring or orbital shaking. Ensure a final filtration through a 0.45 µm membrane.
References
- Solvent Extraction of Palladium(II) by Triphenylphosphine Sulfide.
- Palladium Extraction Following Metal-Catalyzed Reactions (Review).
- Synthesis of Highly Selective Scavenger of Precious Metals (Phosphine Sulfide Type).
-
Safety Data Sheet: Triphenylphosphine Sulfide. Source: Fisher Scientific.[1] Context: Safety and handling data for the core reagent. URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Phosphine Sulfides
The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the specific module relevant to your current experimental status.
Topic: Removal of Elemental Sulfur (
Executive Summary & Chemical Context
The Problem: The synthesis of Tris(4-fluorophenyl)phosphine sulfide (TFPPS) typically involves the oxidation of the corresponding phosphine with elemental sulfur. To drive the reaction to completion, an excess of sulfur is often used.
The Challenge: Unreacted elemental sulfur (
Quick Reference Data
| Property | Tris(4-fluorophenyl)phosphine Sulfide | Elemental Sulfur ( |
| State | White Crystalline Solid | Yellow Crystalline Solid |
| Melting Point | ~79–81 °C | 115.2 °C |
| Polarity | Moderate (Polar P=S bond) | Non-polar |
| Solubility (EtOH) | High (Hot), Low (Cold) | Very Low (Hot & Cold) |
| Solubility (Toluene) | High | High |
| UV Active? | Yes (Strong) | No (Invisible) |
Diagnostic Module: "Do I have Sulfur?"
Before attempting purification, confirm the impurity.[1] Sulfur is often invisible to standard detection methods.
Protocol A: The Iodine Chamber (TLC)
Why: Sulfur is not UV active. If you rely solely on 254 nm UV light, you will miss it.
-
Plate Preparation: Spot your crude material alongside a pure sulfur standard (dissolved in toluene).
-
Eluent: 100% Hexanes (Sulfur
; TFPPS ). -
Visualization: Place the plate in an iodine chamber for 5 minutes.
-
Result: Sulfur appears as a brown/yellow spot near the solvent front. TFPPS will also stain but remains lower.
-
Protocol B: NMR Verification
Why: To ensure the impurity is sulfur and not unreacted phosphine or phosphine oxide.
-
TFPPS Shift: Expect a singlet
ppm (referenced to ). -
Unreacted Phosphine: Expect
ppm. -
Oxide Impurity: Expect
to ppm. -
Sulfur: Invisible in NMR.
-
Note: If your NMR is clean but the melting point is depressed (e.g., 70–75 °C), you likely have sulfur contamination.
Primary Workflow: Decision Logic
Use the following logic gate to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate desulfurization protocol.
Method A: Differential Recrystallization (Recommended)
Mechanism: This relies on the poor solubility of elemental sulfur in alcohols, even at boiling temperatures, contrasted with the high solubility of phosphine sulfides in hot alcohols.
Reagents: Absolute Ethanol (200 proof).
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Absolute Ethanol (approx. 5–10 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (78 °C).
-
Observation: TFPPS should dissolve completely. Unreacted sulfur will likely remain as molten yellow globules or a fine suspension (since S melt point is 115 °C, it may remain solid or form an immiscible oil depending on purity).
-
-
Hot Filtration (Critical Step): While the solution is boiling, filter it rapidly through a pre-warmed glass frit or a fluted filter paper into a clean flask.
-
Why: This physically removes the undissolved sulfur before the TFPPS crashes out.
-
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: White needles or plates of TFPPS should form.
-
Collection: Filter the crystals and wash with cold ethanol. Sulfur remains in the mother liquor.
Troubleshooting:
-
Issue: "The product is oiling out instead of crystallizing."
-
Fix: The melting point of TFPPS (~80 °C) is very close to the boiling point of ethanol. If the solution is too concentrated, it separates as a liquid. Add more ethanol to dilute, reheat, and cool very slowly.
Method B: Copper Bronze Desulfurization (Heavy Duty)
Mechanism: Copper metal reacts irreversibly with elemental sulfur to form Copper(II) Sulfide (CuS), which is an insoluble black solid.
Reagents: Copper Bronze (activated), Toluene.
Step-by-Step Protocol:
-
Solvent Switch: If your product is in alcohol, evaporate it. Dissolve the crude residue in Toluene (sulfur is soluble in toluene, allowing it to contact the copper).
-
Activation: Add Copper Bronze (~5–10% by weight relative to the crude mass) to the solution.
-
Tip: Activate copper bronze by washing with dilute HCl, then water, then acetone, and drying if it looks dull/oxidized.
-
-
Reflux: Reflux the mixture for 30–60 minutes.
-
Observation: The copper powder will turn black (formation of CuS).
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove the copper/CuS residues.
-
Workup: Evaporate the toluene. The resulting solid should be sulfur-free.
-
Polishing: Recrystallize the residue using Method A to obtain analytical purity.
Frequently Asked Questions (FAQ)
Q: Can I use Triphenylphosphine (TPP) to scavenge the sulfur? A: Not Recommended. While TPP reacts with sulfur to form Triphenylphosphine Sulfide (TPPS), you will then have a mixture of TFPPS and TPPS. Separating these two is extremely difficult due to their structural similarity. Method B (Copper) is superior because the byproduct (CuS) is insoluble.
Q: My product has a melting point of 72–75 °C. Is it pure? A: No. The literature melting point for Tris(4-fluorophenyl)phosphine sulfide is 79–81 °C. A depressed melting point usually indicates sulfur contamination. Proceed with Method A.
Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive. If you must:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Start with 100% Hexanes to elute Sulfur (it comes off immediately). Then switch to 5–10% Ethyl Acetate in Hexanes to elute the TFPPS.
References
- Synthesis & Properties:J. Org. Chem., 2011, 76, 4552–4563. (General protocols for phosphine sulfide synthesis).
- Solubility Data:J. Chem. Eng. Data, 2019, 64, 12, 5620–5628. (Solubility of elemental sulfur in organic solvents).
- Copper Bronze Method: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 450.
- NMR Characterization:Inorg. Chem., 2008, 47, 10753. (Shift data for para-substituted triarylphosphine sulfides).
-
Safety Data: (PubChem).
Sources
Technical Support Center: Purification of Tris(4-fluorophenyl)phosphine Oxide
Welcome to the technical support guide for handling a common challenge in synthetic chemistry: the separation of Tris(4-fluorophenyl)phosphine oxide (TFFPO) from its corresponding sulfide impurity, Tris(4-fluorophenyl)phosphine sulfide (TFFPS). This guide is designed for researchers, scientists, and drug development professionals who encounter this purification issue. We will delve into the root cause of the separation challenge and provide validated, step-by-step protocols to achieve high purity of your target compound.
The core principle underpinning the separation of TFFPO from TFFPS lies in the significant difference in polarity between the phosphorus-oxygen (P=O) bond and the phosphorus-sulfur (P=S) bond. The P=O bond is highly polarized and a strong hydrogen bond acceptor, rendering TFFPO considerably more polar than the softer, less polar P=S analogue.[1][2] Our purification strategies are designed to exploit this fundamental chemical difference.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical difference between Tris(4-fluorophenyl)phosphine oxide and its sulfide impurity that allows for their separation?
A: The key difference is polarity. The phosphorus-oxygen (P=O) double bond in the oxide is significantly more polar than the phosphorus-sulfur (P=S) double bond in the sulfide. This is due to the greater electronegativity of oxygen compared to sulfur. This polarity difference dictates the molecule's interaction with stationary phases in chromatography and its solubility in various solvents, which are the primary levers for separation.
Q2: How can I quickly assess the level and nature of the sulfide impurity in my TFFPO sample before starting a large-scale purification?
A: Two techniques are ideal for a rapid assessment:
-
Thin-Layer Chromatography (TLC): Spot your crude sample on a silica gel TLC plate and elute with a solvent mixture like 3:1 Hexanes:Ethyl Acetate. The more polar TFFPO will have a lower Rf value (travel less distance up the plate) compared to the less polar TFFPS impurity, which will have a higher Rf value. This gives you a quick visual confirmation of the presence of the impurity and a starting point for developing column chromatography conditions.
-
³¹P NMR Spectroscopy: This is the most definitive method. Tris(4-fluorophenyl)phosphine oxide and its sulfide will have distinct chemical shifts in the ³¹P NMR spectrum. By integrating the respective peaks, you can accurately quantify the ratio of the oxide to the sulfide impurity, which will inform your choice of purification method.
Q3: My TFFPO was generated in a reaction (e.g., Mitsunobu, Wittig). Should I perform a liquid-liquid extraction or other work-up before attempting one of the detailed purification protocols?
A: Absolutely. A preliminary work-up is crucial for removing other reaction byproducts and simplifying the final purification step. For a typical reaction, you would dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, followed by a brine wash. After drying the organic layer and removing the solvent under reduced pressure, you will have a crude solid that is enriched in your TFFPO and the sulfide impurity, ready for the more specific purification methods outlined below.
Troubleshooting and Method Selection Guide
Choosing the right purification strategy depends on the scale of your experiment and the concentration of the sulfide impurity. The following decision workflow will help you select the most efficient protocol for your specific situation.
Sources
Validation & Comparative
Spectroscopic Profiling of the P=S Bond in Fluorinated Phosphines: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the thiophosphoryl (P=S) bond stretching frequencies in fluorinated phosphines. Designed for medicinal chemists and spectroscopists, it moves beyond basic spectral assignment to explore the electronic causality of wavenumber shifts. The P=S bond, a critical isostere for the P=O bond in antisense oligonucleotides and metabolic probes, exhibits a distinct "blue shift" (increase in wavenumber) upon fluorination—a phenomenon driven by the unique competition between inductive withdrawal and orbital contraction.
Part 1: Mechanistic Insight – The Fluorine Effect
To interpret the FTIR spectrum of a fluorinated phosphine sulfide (e.g.,
The Electronic "Tug-of-War"
-
Inductive Withdrawal (-I Effect): Fluorine, being highly electronegative, pulls electron density from Phosphorus. This creates a partial positive charge (
) on P, which contracts the phosphorus (or ) orbitals. -
Bond Shortening: The contracted orbitals on P allow for more effective overlap with the Sulfur
orbitals. This strengthens the P=S bond, increasing its force constant ( ) and thus its vibrational frequency ( ). -
Mass Effect vs. Electronic Effect: While F is heavier than H (which would lower
), the electronic strengthening of the bond dominates, resulting in a net increase in wavenumber compared to protonated or alkylated analogs.
Visualization: Electronic Causality Pathway
Caption: Logical flow illustrating how fluorine substitution leads to P=S bond strengthening and a higher frequency shift.
Part 2: Comparative Spectral Analysis
The following data highlights the distinct shift of the P=S stretch when moving from alkyl to chloro to fluoro substituents.
Table 1: P=S Stretching Frequencies of Phosphine Sulfides
| Compound Class | Representative Molecule | P=S Frequency ( | Physical State (RT) | Key Spectral Feature |
| Fluorinated | Thiophosphoryl fluoride ( | 940 – 983 | Gas | High Frequency: Overlaps with P-F stretches. Often appears as a doublet due to symmetry. |
| Chlorinated | Thiophosphoryl chloride ( | 750 – 755 | Liquid | Medium Frequency: Distinct, sharp peak. |
| Alkylated | Trimethylphosphine sulfide ( | 590 – 640 | Solid | Low Frequency: Weak/Medium intensity, often obscured by fingerprint region. |
| Arylated | Triphenylphosphine sulfide ( | 630 – 640 | Solid | Low Frequency: Can be confused with aromatic ring deformations. |
Critical Analysis of the Data
-
The Shift: There is a massive shift (~200 cm⁻¹) between
and . This confirms that the high electronegativity of Fluorine dramatically stiffens the P=S bond. -
The Overlap Danger: The P-F bond also stretches strongly in the 800–1000 cm⁻¹ region. In
and , the P=S peak is often buried within or sits on the shoulder of the intense P-F bands.-
Differentiation Strategy: P=S stretches are typically sharper than the broad, intense P-F envelopes. Raman spectroscopy is highly recommended as a secondary validation tool, where P=S is very strong and P-F is weaker.
-
Part 3: Experimental Protocol (Air-Sensitive)
Many fluorinated phosphine sulfides are hydrolytically unstable, releasing HF and forming P=O species upon exposure to moisture. The following protocol ensures spectral integrity.
Workflow: Anhydrous FTIR Analysis
Caption: Step-by-step workflow for handling air-sensitive fluorinated phosphines to prevent hydrolysis artifacts.
Detailed Methodology
-
Cell Selection:
-
Gases (
): Use a 10-cm pathlength gas cell with KBr or ZnSe windows. -
Liquids/Solids: Use a sealed liquid cell or ATR (Attenuated Total Reflectance) with a diamond crystal. Note: Diamond is resistant to fluorides, whereas standard glass/quartz will etch.
-
-
Atmosphere: Prepare all samples in an Argon/Nitrogen-filled glovebox. Moisture will instantly hydrolyze P-F bonds.
-
Acquisition:
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 2 cm⁻¹ (essential to resolve P=S from P-F).
-
-
Quality Control (The "Self-Validating" Step):
-
The P=O Check: Immediately check the 1200–1300 cm⁻¹ region. If you see a strong band here, your sample has oxidized or hydrolyzed (P=S
P=O). A pure phosphine sulfide should be "silent" in this region.
-
References
-
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[1] (Standard reference for inorganic vibrational modes).
-
Durig, J. R., et al. (1966).
, , , and ". The Journal of Chemical Physics. -
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Comprehensive tables for P=S and P-F overlaps).
-
NIST Chemistry WebBook. "Thiophosphoryl fluoride (
) Vibrational Data".
Sources
A Comparative Guide to Purity Assessment of Tris(4-fluorophenyl)phosphine Sulfide: HPLC vs. ³¹P NMR
For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount to the integrity and reproducibility of their work. Tris(4-fluorophenyl)phosphine sulfide, a compound with increasing relevance in organic synthesis and materials science, is no exception. This guide provides an in-depth, objective comparison of two powerful analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will delve into the technical nuances of each method, present supporting experimental data, and offer insights to guide your choice of analytical strategy.
The Importance of Purity in Synthesis and Development
Tris(4-fluorophenyl)phosphine sulfide, with the chemical formula (4-FC₆H₄)₃PS, is a derivative of the versatile phosphine ligand. The introduction of the sulfur atom and fluorine substituents modifies its electronic and steric properties, making it a valuable building block. However, its synthesis can lead to impurities that may interfere with subsequent reactions or compromise the properties of the final product. Common impurities include the unreacted starting material, Tris(4-fluorophenyl)phosphine, and the oxidation product, Tris(4-fluorophenyl)phosphine oxide. Accurate and reliable purity assessment is therefore not just a quality control step, but a critical component of successful research and development.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution. For a molecule like Tris(4-fluorophenyl)phosphine sulfide, a reversed-phase HPLC (RP-HPLC) method is the most logical approach due to the compound's non-polar nature.
The Rationale Behind the HPLC Method Design
Our proposed HPLC method is built on a foundation of established chromatographic principles for organophosphorus compounds. The choice of a C18 stationary phase is based on its proven efficacy in retaining non-polar to moderately polar compounds through hydrophobic interactions. The fluorophenyl groups in the analyte also suggest that a phenyl-hexyl or a dedicated fluorophenyl stationary phase could offer alternative selectivity through π-π interactions, which can be particularly useful for separating aromatic isomers or closely related aromatic compounds.
The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention of the analyte on the column while allowing for the elution of any more polar impurities early in the run and the target compound in a reasonable timeframe with good peak shape. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and stronger elution strength for many organic compounds.[1]
UV detection is the most straightforward and widely available detection method for this chromophore-containing molecule. The three fluorophenyl rings will exhibit significant UV absorbance, and a detection wavelength of 254 nm is a common and effective choice for aromatic compounds, ensuring high sensitivity.
Experimental Protocol: HPLC Purity Assessment
Objective: To separate and quantify Tris(4-fluorophenyl)phosphine sulfide from its potential impurities, Tris(4-fluorophenyl)phosphine and Tris(4-fluorophenyl)phosphine oxide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and resolution for the target compound and its likely impurities. |
| Mobile Phase A | Water | The weak solvent in a reversed-phase system. |
| Mobile Phase B | Acetonitrile | The strong organic solvent for eluting the analytes. |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-18.1 min: 95-60% B; 18.1-25 min: 60% B | A gradient elution is crucial for separating compounds with different polarities and ensuring good peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic rings in the analyte and impurities provide strong absorbance at this wavelength. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures a clear, particulate-free sample to prevent column clogging and accurate quantification. |
Caption: HPLC experimental workflow for purity assessment.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct and Absolute Method
³¹P NMR spectroscopy is a highly specific and powerful technique for the analysis of organophosphorus compounds. The phosphorus-31 nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp signals and high sensitivity, making it an excellent tool for both qualitative and quantitative analysis.[2]
The Rationale Behind the ³¹P NMR Method Design
The key advantage of ³¹P NMR is that the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the substituents.[2] This allows for the unambiguous identification and quantification of Tris(4-fluorophenyl)phosphine sulfide and its phosphorus-containing impurities, such as the corresponding phosphine and phosphine oxide, in a single spectrum, often without the need for chromatographic separation.
Quantitative ³¹P NMR (q³¹P NMR) can be performed using an internal standard with a known concentration and purity. The purity of the analyte is then determined by comparing the integral of its ³¹P signal to the integral of the ³¹P signal of the internal standard. This method provides an absolute measure of purity, which can be more accurate than the relative purity obtained from HPLC area normalization. The choice of a suitable deuterated solvent is critical to ensure both the analyte and the internal standard are fully dissolved.[3]
Experimental Protocol: ³¹P NMR Purity Assessment
Objective: To directly identify and quantify Tris(4-fluorophenyl)phosphine sulfide and its phosphorus-containing impurities.
Instrumentation:
-
NMR spectrometer with a broadband probe capable of ³¹P detection.
-
NMR data processing software.
NMR Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Must fully dissolve the analyte and the internal standard without reacting with them. |
| Internal Standard | Triphenyl phosphate (TPP) or another stable organophosphorus compound with a distinct chemical shift | A certified reference material is ideal for absolute quantification. |
| Pulse Program | Inverse-gated proton decoupling | Suppresses the nuclear Overhauser effect (nOe), ensuring that the signal integrals are directly proportional to the molar concentration of the nuclei. |
| Relaxation Delay (d1) | 5 x T₁ (longest) | A sufficiently long relaxation delay is crucial for accurate quantification, allowing for complete relaxation of the phosphorus nuclei between scans. |
| Acquisition Time | ≥ 2 seconds | To ensure good resolution and accurate integration. |
| Number of Scans | 64 or higher | To achieve a good signal-to-noise ratio for accurate integration, especially for minor impurities. |
| Sample Preparation | Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent and dissolve completely. | Precise weighing is essential for accurate quantitative results. |
Caption: ³¹P NMR experimental workflow for purity assessment.
Comparative Analysis: HPLC vs. ³¹P NMR
To provide a clear comparison, let's consider a hypothetical batch of Tris(4-fluorophenyl)phosphine sulfide with the following composition: 97.5% Tris(4-fluorophenyl)phosphine sulfide, 1.5% Tris(4-fluorophenyl)phosphine oxide, and 1.0% Tris(4-fluorophenyl)phosphine.
Data Presentation
Table 1: Hypothetical HPLC Results
| Compound | Retention Time (min) | Peak Area | % Area |
| Tris(4-fluorophenyl)phosphine oxide | 8.5 | 18,000 | 1.5 |
| Tris(4-fluorophenyl)phosphine | 10.2 | 12,000 | 1.0 |
| Tris(4-fluorophenyl)phosphine sulfide | 11.8 | 1,170,000 | 97.5 |
Table 2: Hypothetical ³¹P NMR Results
| Compound | Chemical Shift (ppm) | Integral | Molar % |
| Tris(4-fluorophenyl)phosphine oxide | ~30 | 0.015 | 1.5 |
| Tris(4-fluorophenyl)phosphine sulfide | ~45 | 0.975 | 97.5 |
| Tris(4-fluorophenyl)phosphine | ~ -5 | 0.010 | 1.0 |
| Internal Standard (TPP) | ~ -18 | 1.000 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and reference.
Performance Comparison
Table 3: Head-to-Head Comparison of HPLC and ³¹P NMR
| Feature | HPLC | ³¹P NMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of the ³¹P nucleus |
| Selectivity | High, based on differential partitioning between stationary and mobile phases | Excellent for phosphorus-containing compounds, based on distinct chemical shifts |
| Quantification | Typically relative (% area), can be absolute with a certified standard and calibration curve | Can be absolute with a certified internal standard, providing a direct molar ratio |
| Sensitivity | High (µg/mL to ng/mL level) | Moderate (mg/mL level) |
| Analysis Time | ~25 minutes per sample | ~15-30 minutes per sample (can be longer for high precision) |
| Sample Preparation | Requires dissolution and filtration | Requires accurate weighing and dissolution |
| Impurity Identification | Based on retention time comparison with standards; DAD can provide UV spectra for tentative identification | Provides structural information based on chemical shifts and coupling constants, facilitating the identification of unknown phosphorus-containing impurities |
| Throughput | High, with autosamplers | Lower, typically manual sample preparation for each analysis |
| Cost & Accessibility | HPLC systems are widely available in analytical labs | NMR spectrometers are more specialized and expensive |
Conclusion: Choosing the Right Tool for the Job
Both HPLC and ³¹P NMR are powerful and reliable techniques for assessing the purity of Tris(4-fluorophenyl)phosphine sulfide. The choice between them depends on the specific requirements of the analysis.
HPLC is the preferred method for:
-
Routine quality control with high sample throughput.
-
Detecting and quantifying non-phosphorus-containing impurities.
-
When the highest sensitivity is required to detect trace-level impurities.
³¹P NMR is the ideal choice for:
-
Absolute purity determination without the need for a specific reference standard of the analyte itself.
-
Unambiguous identification and quantification of phosphorus-containing impurities.
-
When structural elucidation of unknown phosphorus-containing byproducts is necessary.
For a comprehensive purity profile, a dual-pronged approach utilizing both techniques can be invaluable. HPLC can provide the high-resolution separation of all components, while ³¹P NMR offers an orthogonal and absolute measure of the purity with respect to phosphorus-containing species. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and reliability of their work.
References
-
Uchiyama, N., et al. (2022). . Chemical and Pharmaceutical Bulletin, 70(5), 363-369.
-
Jiang, H., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 14(1), 323. Available at: [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
